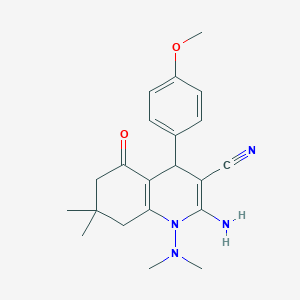![molecular formula C28H27N5O4S2 B11628908 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628908.png)
3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物3-[(Z)-(3-アリル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-[4-(1,3-ベンゾジオキソール-5-イルメチル)-1-ピペラジニル]-9-メチル-4H-ピリド[1,2-a]ピリミジン-4-オン は、様々な科学分野で潜在的な応用を持つ複雑な有機分子です。この化合物は、複数の官能基を組み合わせたユニークな構造を特徴としており、化学、生物学、医学の研究者にとって関心の対象となっています。
準備方法
合成経路と反応条件
3-[(Z)-(3-アリル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-[4-(1,3-ベンゾジオキソール-5-イルメチル)-1-ピペラジニル]-9-メチル-4H-ピリド[1,2-a]ピリミジン-4-オン の合成には、いくつかのステップが含まれます。
チアゾリジノン環の形成: このステップは、通常、適切なアルデヒドとチオアミドを塩基の存在下で反応させて、チアゾリジノン環を形成します。
アリル化: 次に、チアゾリジノン中間体を、塩基の存在下でアリルハライドを用いてアリル化します。
ピリド[1,2-a]ピリミジノン形成: 次に、アリル化されたチアゾリジノンを、適切なピリド[1,2-a]ピリミジノン前駆体と酸性または塩基性条件下で反応させて、最終化合物を作製します。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器、高度な精製技術、自動化の使用など、一貫した生産品質を確保することが含まれます。
化学反応の分析
反応の種類
3-[(Z)-(3-アリル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-[4-(1,3-ベンゾジオキソール-5-イルメチル)-1-ピペラジニル]-9-メチル-4H-ピリド[1,2-a]ピリミジン-4-オン: は、次のような様々な化学反応を受ける可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
置換: 適切な条件下で、ハロゲン化物、求核剤、求電子剤。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
3-[(Z)-(3-アリル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-[4-(1,3-ベンゾジオキソール-5-イルメチル)-1-ピペラジニル]-9-メチル-4H-ピリド[1,2-a]ピリミジン-4-オン: は、いくつかの科学研究の応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: 様々な疾患の治療、特に治療における潜在的な治療応用について調査されています。
工業: 新しい材料の開発や化学反応における触媒として使用される可能性があります。
科学的研究の応用
3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
3-[(Z)-(3-アリル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-[4-(1,3-ベンゾジオキソール-5-イルメチル)-1-ピペラジニル]-9-メチル-4H-ピリド[1,2-a]ピリミジン-4-オン の作用機序は、特定の分子標的および経路との相互作用に関与します。この化合物は、酵素または受容体に結合し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似化合物との比較
類似化合物
3-[(Z)-(3-アリル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-[4-(1,3-ベンゾジオキソール-5-イルメチル)-1-ピペラジニル]-9-メチル-4H-ピリド[1,2-a]ピリミジン-4-オン: は、他のチアゾリジノンおよびピリド[1,2-a]ピリミジノン誘導体と構造的な類似性を共有しています。
独自性
- この化合物の官能基のユニークな組み合わせは、他の類似化合物とは異なる化学的および生物学的特性を与えています。様々な分野での潜在的な応用により、この化合物は貴重な研究対象となっています。
特性
分子式 |
C28H27N5O4S2 |
|---|---|
分子量 |
561.7 g/mol |
IUPAC名 |
(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H27N5O4S2/c1-3-8-33-27(35)23(39-28(33)38)15-20-25(29-24-18(2)5-4-9-32(24)26(20)34)31-12-10-30(11-13-31)16-19-6-7-21-22(14-19)37-17-36-21/h3-7,9,14-15H,1,8,10-13,16-17H2,2H3/b23-15- |
InChIキー |
AORIHDHOSHPHNF-HAHDFKILSA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628825.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11628839.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11628843.png)


![N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide](/img/structure/B11628856.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628864.png)
![[4-(dimethylamino)phenyl][3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11628871.png)
![N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11628881.png)
![2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11628885.png)

![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-ethylacetamide](/img/structure/B11628905.png)
![2-[(2-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11628916.png)
![N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide](/img/structure/B11628919.png)
